molecular formula C13H17N3O5S B2801815 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 946201-24-7

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2801815
CAS No.: 946201-24-7
M. Wt: 327.36
InChI Key: BDHYLPPJIIWKHP-UHFFFAOYSA-N
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Description

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety

Preparation Methods

The synthesis of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group at the desired position.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines.

Scientific Research Applications

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide can be compared with other sulfonyl piperidine derivatives, such as:

    1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a piperidine ring.

    1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYLPPJIIWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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